1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone
CAS No.:
Cat. No.: VC18357522
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O3 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 1-(2-methyl-5-nitrophenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H12N2O3/c1-8-4-5-9(13(15)16)7-10(8)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | UQBMYBQRYKGOIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2=O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1-(2-methyl-5-nitrophenyl)pyrrolidine-2-one, reflecting its pyrrolidinone backbone (a five-membered lactam) and the aromatic substituent. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 234.23 g/mol .
Structural Features
The compound consists of:
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A pyrrolidinone ring (2-pyrrolidinone), which is a cyclic amide with a ketone group at position 2.
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A 2-methyl-5-nitrophenyl group attached to the nitrogen atom of the pyrrolidinone. The nitro group at the para position and methyl group at the ortho position on the benzene ring contribute to its electronic and steric properties .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2-methyl-5-nitrophenyl)pyrrolidine-2-one | |
| Molecular Formula | C₁₁H₁₂N₂O₃ | |
| SMILES | CC1=C(C=C(C=C1)N+[O-])N2C(=O)CCC2 | |
| InChIKey | PCSJAVZRVPZSAJ-UHFFFAOYSA-N |
Synthesis and Derivative Development
Synthetic Routes
The synthesis of 1-(2-methyl-5-nitrophenyl)-2-pyrrolidinone typically involves multi-step reactions starting from pyrrolidinone precursors. A notable method reported by involves:
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Formation of the pyrrolidinone core: Cyclization of γ-aminobutyric acid derivatives or lactamization of linear precursors.
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Introduction of the aryl group: Nucleophilic aromatic substitution or Ullmann-type coupling to attach the 2-methyl-5-nitrophenyl moiety.
For example, 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide serves as a key intermediate, which is further functionalized with triazole, thiazole, or sulfamoylphenyl groups to enhance biological activity .
Derivative Synthesis
Derivatives are synthesized via condensation reactions. In one study, reacting 5-substituted oxindoles with N-substituted 2-pyrrolidone aldehydes yielded fused pyrrole derivatives with enhanced tyrosine kinase inhibitory activity .
Table 2: Representative Derivatives and Their Applications
| Derivative | Biological Activity | MIC (µg/mL) | Source |
|---|---|---|---|
| 5-Oxo-N-(3-sulfamoylphenyl) | Antibacterial (P. aeruginosa) | 7.8 | |
| 4-Sulfamoylphenyl analogue | Antibacterial (L. monocytogenes) | 15.6 |
Physicochemical Properties
Thermodynamic Data
While direct data for 1-(2-methyl-5-nitrophenyl)-2-pyrrolidinone is limited, analogous compounds such as 1-methyl-2-pyrrolidinone provide insights:
Solubility and Reactivity
The nitro and methyl groups on the phenyl ring enhance electrophilicity, making the compound reactive toward nucleophilic agents. It is sparingly soluble in water but dissolves well in polar aprotic solvents like dimethylformamide (DMF) .
Biological Activity and Mechanisms
Antibacterial Efficacy
Derivatives of this compound exhibit broad-spectrum antibacterial activity. For instance:
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1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide showed MIC values of 7.8 µg/mL against P. aeruginosa and 15.6 µg/mL against L. monocytogenes, outperforming standard antibiotics .
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The sulfamoylphenyl moiety enhances membrane permeability and target binding, likely inhibiting bacterial cell wall synthesis.
Tyrosine Kinase Inhibition
Pyrrolidone-fused derivatives demonstrate dual inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor-β (PDGFRβ), key targets in antiangiogenic cancer therapy .
Applications in Drug Development
Antibacterial Agents
The compound’s derivatives are being explored as next-generation antibiotics to address multidrug-resistant pathogens. Their low MIC values and high selectivity indices (SI) make them promising candidates for preclinical trials .
Anticancer Therapeutics
Structural analogs inhibit tyrosine kinase receptors involved in tumor angiogenesis. For example, compound 12 from showed a 50% inhibitory concentration (IC₅₀) of 0.8 µM against VEGFR-2, comparable to sunitinib.
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